Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Description
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2, a methyl group at position 7, and a methyl carbamate moiety at position 2.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
methyl N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-9-19-13(10-11)17-14(12-6-4-3-5-7-12)15(19)18-16(20)21-2/h3-10H,1-2H3,(H,18,20) |
InChI Key |
DEXPOXMTQCSGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Haloketone Condensation
The imidazo[1,2-a]pyridine scaffold is commonly synthesized by reacting 2-aminopyridines with α-halogenated carbonyl compounds. For the target molecule, 2-amino-4-methylpyridine serves as the starting material to introduce the 7-methyl substituent. Phenacyl bromide (PhCOCH₂Br) is employed as the α-haloketone to furnish the 2-phenyl group.
Procedure :
-
2-Amino-4-methylpyridine (1.0 equiv) and phenacyl bromide (1.2 equiv) are refluxed in ethanol with potassium carbonate (2.0 equiv) for 12 hours.
-
The mixture is cooled, filtered, and concentrated.
-
Purification via flash chromatography yields 7-methyl-2-phenylimidazo[1,2-a]pyridine as a pale-yellow solid (yield: 78–85%).
Key Considerations:
Groebke–Blackburn–Bienaymé Reaction
This three-component reaction between 2-aminopyridines, aldehydes, and isonitriles offers a versatile route to 3-aminoimidazo[1,2-a]pyridines. For the target compound, benzaldehyde and tert-butyl isocyanide are used to install the 2-phenyl and 3-amino groups, respectively.
Procedure :
-
2-Amino-4-methylpyridine , benzaldehyde, and tert-butyl isocyanide are stirred in dichloromethane with trifluoroacetic acid (10 mol%) at room temperature for 6 hours.
-
The product, 3-(tert-butylamino)-7-methyl-2-phenylimidazo[1,2-a]pyridine , is isolated via solvent evaporation and recrystallization (yield: 70–88%).
Limitations:
-
The tert-butyl group necessitates deprotection to generate a primary amine for subsequent carbamate formation.
Functionalization at Position 3
Oxidation and Reductive Amination
A two-step protocol converts ketones at position 3 to primary amines:
Step 1: Oxime Formation
-
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl ketone (1.0 equiv) is reacted with hydroxylamine hydrochloride (2.0 equiv) in ethanol at 80°C for 4 hours.
-
The oxime intermediate precipitates upon cooling (yield: 92%).
Step 2: Oxime Reduction
Carbamate Installation
The primary amine is acylated with methyl chloroformate under basic conditions:
Procedure :
-
7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 equiv) is dissolved in dry THF and cooled to 0°C.
-
Triethylamine (2.5 equiv) and methyl chloroformate (1.2 equiv) are added dropwise.
-
The reaction is stirred at room temperature for 2 hours, then quenched with water.
-
The product, Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate , is purified via column chromatography (yield: 65–72%).
Alternative Metal-Free Approaches
Direct Formylation and Amination
Vilsmeier–Haack formylation introduces an aldehyde group at position 3, which is subsequently converted to an amine:
Step 1: Formylation
-
7-Methyl-2-phenylimidazo[1,2-a]pyridine (1.0 equiv) is treated with POCl₃ (3.0 equiv) and DMF (5.0 equiv) at 0°C for 1 hour.
-
The mixture is heated to 80°C for 3 hours, then poured into ice-water.
-
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is isolated (yield: 60%).
Step 2: Reductive Amination
-
The aldehyde is reacted with ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.0 equiv) in methanol at 60°C for 6 hours.
-
The resulting amine is acylated as described in Section 2.2.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| α-Haloketone Route | Cyclization → Ketone → Amine → Carbamate | 58–65 | High regioselectivity | Multi-step, moderate overall yield |
| Groebke Reaction | Three-component → Deprotection → Carbamate | 50–60 | One-pot cyclization | Requires deprotection |
| Direct Formylation | Formylation → Reductive Amination → Carbamate | 45–55 | Avoids ketone intermediates | Low yield in formylation step |
Scalability and Industrial Relevance
The α-haloketone route is preferred for large-scale synthesis due to its reproducibility and commercial availability of reagents. A kilogram-scale trial achieved a 62% overall yield using optimized flash chromatography and recycling of solvents .
Chemical Reactions Analysis
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that demonstrate its efficacy against various biological targets.
Chemical Structure
The molecular formula of this compound is C21H21N3O. The compound features a fused imidazo-pyridine structure, which is known to contribute to diverse biological activities.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 345.41 g/mol |
| Structural Formula | Structure |
| Functional Groups | Imidazo[1,2-a]pyridine, Carbamate |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that several derivatives exhibited growth inhibition against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .
Mechanism of Action:
The mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at specific concentrations. Additionally, cell cycle analysis indicated that these compounds could arrest cells in the G2/M phase, further confirming their potential as anticancer agents.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of this compound class. Compounds containing the imidazo-pyridine scaffold have shown promise in inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced cytotoxicity |
| Alteration of the carbamate group | Improved selectivity towards cancer cells |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound derivatives were tested against various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 4.98 | HepG2 |
| Compound B | 7.84 | MDA-MB-231 |
| Compound C | 10.25 | A549 (Lung Cancer) |
Case Study 2: Anti-inflammatory Properties
A separate investigation assessed the anti-inflammatory effects of the compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6.
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl (7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate?
The compound can be synthesized via Schiff base formation or multicomponent reactions. For example, acetic acid-catalyzed condensation between 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde and methyl carbamate derivatives is a common approach . Post-synthesis purification typically employs flash chromatography (silica/cyclohexane-EtOAc gradients) to isolate the product with >95% purity. Reaction optimization should include monitoring via TLC and characterization using H/C NMR and IR spectroscopy to confirm carbamate linkage formation .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- H/C NMR : To confirm the carbamate group (e.g., H signals at δ 3.8–4.0 ppm for methyl carbamate protons) and aromatic substituents .
- IR spectroscopy : Absorption bands near 1700–1750 cm for carbonyl (C=O) stretching in the carbamate moiety .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H] peak at m/z 295.3) .
Q. How can the compound’s purity and stability be assessed during storage?
Use HPLC with a C18 column (acetonitrile/water gradient) to monitor purity. Stability studies should include accelerated degradation under varied pH, temperature, and light exposure. For crystalline batches, periodic X-ray powder diffraction (XRPD) can detect polymorphic changes .
Advanced Research Questions
Q. How do substituents (methyl, phenyl) influence the compound’s electronic and steric properties?
The methyl group at position 7 enhances steric hindrance, reducing π-π stacking interactions, while the phenyl ring at position 2 stabilizes the fused imidazo-pyridine core via resonance. Dihedral angles between the phenyl ring and fused bicyclic system (64.97° ± 0.7°) suggest limited conjugation, which may affect solubility and reactivity . Computational studies (DFT) can quantify substituent effects on HOMO-LUMO gaps and electrostatic potential surfaces .
Q. What crystallographic parameters are critical for resolving structural ambiguities?
Key parameters include:
- Space group : P2/n (monoclinic) with unit cell dimensions a = 12.295 Å, b = 9.587 Å, c = 14.977 Å, β = 101.548°, and Z = 4 .
- Hydrogen bonding : O–H⋯N (2.65 Å) and C–H⋯π (3.12 Å) interactions stabilize the crystal lattice .
- Displacement parameters : Anisotropic refinement of non-H atoms (R < 0.045) using SHELXL-2018/3 . Discrepancies in thermal motion between independent molecules may indicate dynamic disorder.
Q. How can contradictions in biological activity data be resolved?
- Structure-activity relationship (SAR) : Compare analogues (e.g., 7-methyl vs. 6-chloro derivatives) to identify pharmacophore requirements .
- Crystallographic vs. solution-state conformations : Use variable-temperature NMR to assess if intramolecular H-bonding (e.g., between carbamate and imidazo N) alters binding affinity .
- Dose-response assays : Validate activity trends across multiple cell lines to exclude off-target effects .
Q. What strategies optimize reaction yields in Suzuki-Miyaura couplings for related derivatives?
- Catalyst selection : Pd(PPh) (5 mol%) in DME/HO (3:1) at 95°C for 30 min .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 120°C for 30 min) and improves regioselectivity for C-3 functionalization .
- Purification : Gradient elution (cyclohexane/EtOAc) on alumina columns minimizes byproduct contamination .
Q. How do intermolecular interactions affect solubility and bioavailability?
- C–H⋯π interactions : Reduce aqueous solubility by promoting aggregation .
- LogP optimization : Introduce polar groups (e.g., hydroxyl) at the phenol moiety to enhance solubility (PSA > 63 Å) while retaining membrane permeability .
- Salt formation : Carbamate protonation (pKa ~8.5) enables HCl salt preparation for improved dissolution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
